Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
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Overview
Description
Benzyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). This method allows for the formation of the bicyclic structure with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as bromination, cyclopropanation, and subsequent functional group transformations to introduce the desired amino and carboxylate groups .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity and specificity. Pathways involved may include inhibition of proteases or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Ethyl (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride is unique due to the presence of both amino and carboxylate functional groups, which provide versatility in chemical reactions and potential biological activity. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique binding properties and stability .
Properties
IUPAC Name |
benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXSRIURFIYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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